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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of NT219, a novel

dual inhibitor of IRS1/2 and STAT3, with alternative therapeutic options for recurrent and/or

metastatic squamous cell carcinoma of the head and neck (R/M SCCHN) and other advanced

solid tumors. The data presented is based on publicly available clinical trial information and

aims to offer an objective overview for research and drug development professionals.

Executive Summary
NT219, in combination with cetuximab, has demonstrated promising anti-tumor activity in

heavily pre-treated patients with R/M SCCHN, a population with significant unmet medical

need. This guide will delve into the specifics of the NT219 clinical trial data and place it in the

context of standard-of-care and other investigational therapies for relevant indications. The

objective is to provide a clear, data-driven comparison to inform ongoing research and

development efforts in oncology.

NT219: Mechanism of Action
NT219 is a first-in-class small molecule that dually targets Insulin Receptor Substrate 1 and 2

(IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). These proteins are

key nodes in signaling pathways that drive tumor growth, survival, and resistance to therapy.

By promoting the degradation of IRS1/2 and inhibiting the phosphorylation of STAT3, NT219
aims to overcome drug resistance and induce tumor cell death.
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Caption: Simplified signaling pathway of NT219's mechanism of action.

Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from the clinical trial of NT219
and comparator therapies. It is important to note that these are not head-to-head comparisons

and trial populations and designs may differ.

Recurrent and/or Metastatic Squamous Cell Carcinoma
of the Head and Neck (R/M SCCHN)
Table 1: Efficacy in Second-Line+ R/M SCCHN
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Treatmen
t

Trial
Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Overall
Survival
(OS)

Median
Progressi
on-Free
Survival
(PFS)

NT219 +

Cetuximab

NCT04474

470 (Phase

1/2)

Heavily

pre-treated

(≥2 prior

lines)

28.6% (at

highest

doses)[1]

[2]

71.4% (at

highest

doses)[1]

[2]

Data not

mature

Data not

mature

Cetuximab

(monothera

py)

Various

Phase II

Platinum-

refractory

10-13%[3]

[4]
~50%[4]

5-6

months[3]

[4]

Not

consistentl

y reported

Pembrolizu

mab

(monothera

py)

KEYNOTE-

012 (Phase

1b)

≥2 prior

lines of

therapy

18%[5] -
8

months[5]
2.0 months

Nivolumab

+

Cetuximab

Phase II

Prior

systemic

therapy,

platinum-

refractory

- -
11.4

months[6]
-

Table 2: Safety Profile in R/M SCCHN (Grade 3/4 Treatment-Related Adverse Events)
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Treatment Trial
Key Grade 3/4 Adverse
Events

NT219 + Cetuximab NCT04474470 (Phase 1/2)

Infusion-related reactions,

hypertension, headache,

nausea[1]

Cetuximab (monotherapy) Various Phase II

Acneiform rash, infusion

reactions, hypomagnesemia.

[7]

Pembrolizumab (monotherapy) KEYNOTE-012 (Phase 1b)
Fatigue, hypothyroidism,

pneumonitis, colitis.[5][8]

Advanced Solid Tumors (Second-Line Treatment)
The NT219 Phase 1/2 trial enrolled patients with various advanced solid tumors. For

comparison, data for standard second-line treatments for two of the tumor types included in the

NT219 trial (colorectal and pancreatic cancer) are presented below.

Table 3: Efficacy in Second-Line Metastatic Colorectal Cancer (mCRC)

Treatment Trial
Overall
Response
Rate (ORR)

Median Overall
Survival (OS)

Median
Progression-
Free Survival
(PFS)

FOLFIRI Various
5.7% - 15%[9]

[10]
~12 months[9]

3.5 - 4.2

months[10]

FOLFIRI +

Bevacizumab

AVASIRI (Phase

II)
32%[11] 21.4 months[11] 11.6 months[11]

Table 4: Efficacy in Second-Line Advanced Pancreatic Cancer
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Treatment Trial
Overall
Response
Rate (ORR)

Median Overall
Survival (OS)

Median
Progression-
Free Survival
(PFS)

Gemcitabine +

nab-paclitaxel
Phase II 15-17.1%[12]

9.9 - 15.6

months[12][13]

5.3 - 5.8

months[12][13]

Experimental Protocols
A general overview of the methodologies for the key clinical trials cited is provided below. For

complete details, please refer to the specific trial protocols and publications.

NT219 (NCT04474470)
Study Design: A Phase 1/2, open-label, dose-escalation and expansion study.[14]

Inclusion Criteria: Adults with recurrent and/or metastatic solid tumors who have failed or are

not candidates for standard therapies. For the R/M SCCHN cohort, patients must have

received up to 2 prior systemic regimens.[15][16]

Exclusion Criteria: Known hypersensitivity to EGFR, JAK, or STAT inhibitors. Major surgery

or radiation within 4 weeks of the first dose.[15]

Treatment: NT219 administered intravenously weekly, alone or in combination with

cetuximab. Dose escalation was performed to determine the recommended Phase 2 dose.[1]

[2]

Endpoints: Primary endpoints were safety and tolerability. Secondary endpoints included

ORR, duration of response, PFS, and OS.[2]
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Caption: General workflow of the NT219 Phase 1/2 clinical trial.

Cetuximab in R/M SCCHN (Second-Line)
Study Design: Typically single-arm Phase II studies.[7]

Inclusion Criteria: Patients with R/M SCCHN who have progressed after platinum-based

chemotherapy.[7]

Treatment: Cetuximab administered intravenously, often with a loading dose followed by

weekly infusions.[7]
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Endpoints: Primary endpoint was typically ORR. Secondary endpoints included OS and

safety.[7]

Pembrolizumab in R/M SCCHN (KEYNOTE-012)
Study Design: A Phase 1b, multi-cohort, open-label study.[5]

Inclusion Criteria: Patients with recurrent or metastatic SCCHN with disease progression

after platinum-containing chemotherapy.[5]

Treatment: Pembrolizumab administered intravenously every 3 weeks.[5]

Endpoints: Primary endpoint was ORR. Secondary endpoints included safety, duration of

response, PFS, and OS.[5]

Conclusion
The interim results of the NT219 clinical trial, particularly in combination with cetuximab for

heavily pre-treated R/M SCCHN, are encouraging and suggest a potential new therapeutic

strategy for this difficult-to-treat patient population. The observed objective response and

disease control rates in this setting warrant further investigation in larger, randomized trials to

fully elucidate the efficacy and safety profile of NT219.

This guide provides a snapshot of the current clinical landscape. As more mature data from the

NT219 trial and other ongoing studies become available, this comparative analysis will be

updated to reflect the evolving understanding of these novel cancer therapies. Researchers

and drug development professionals are encouraged to consult the primary publications and

clinical trial registries for the most detailed and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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